molecular formula C23H22Cl2N2O B11693573 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol

Cat. No.: B11693573
M. Wt: 413.3 g/mol
InChI Key: OIJHHYORHPFPCD-UHFFFAOYSA-N
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Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. The starting materials often include 3,6-dichlorocarbazole and 3,5-dimethylaniline. The synthetic route may involve:

    N-alkylation: Reacting 3,6-dichlorocarbazole with an appropriate alkylating agent to introduce the propanol group.

    Amination: Introducing the 3,5-dimethylphenylamino group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysts: Using catalysts to increase reaction efficiency.

    Solvents: Selecting appropriate solvents to enhance reaction rates and yields.

    Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-dichloro-9H-carbazol-9-yl)-3-aminopropan-2-ol: A similar compound with a different amino group.

    1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]ethanol: A compound with a shorter carbon chain.

Uniqueness

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H22Cl2N2O

Molecular Weight

413.3 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-dimethylanilino)propan-2-ol

InChI

InChI=1S/C23H22Cl2N2O/c1-14-7-15(2)9-18(8-14)26-12-19(28)13-27-22-5-3-16(24)10-20(22)21-11-17(25)4-6-23(21)27/h3-11,19,26,28H,12-13H2,1-2H3

InChI Key

OIJHHYORHPFPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C

Origin of Product

United States

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